N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide
Description
N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine scaffold fused with a thiophene ring and substituted with a 4-ethoxybenzyl group at position 3 and an N-benzyl-N-ethylacetamide moiety at position 1. This structure combines a pyrimidine-dione core with lipophilic aromatic and amide substituents, which are critical for modulating biological activity, solubility, and binding affinity.
Properties
Molecular Formula |
C26H27N3O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-benzyl-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C26H27N3O4S/c1-3-27(16-19-8-6-5-7-9-19)23(30)18-28-22-14-15-34-24(22)25(31)29(26(28)32)17-20-10-12-21(13-11-20)33-4-2/h5-15H,3-4,16-18H2,1-2H3 |
InChI Key |
MPYBCMOEANXYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OCC)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. The key steps may include:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Final Coupling: The final step involves coupling the intermediate with N-ethylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The 4-ethoxybenzyl group increases lipophilicity relative to the unsubstituted benzyl group in , which may enhance membrane permeability but reduce aqueous solubility .
- Unlike the triazine derivatives (), the target compound lacks planar aromatic systems, suggesting divergent mechanisms of action (e.g., enzyme inhibition vs. DNA intercalation).
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and lipophilicity compared to analogs may necessitate formulation strategies (e.g., nanoemulsions) to improve bioavailability.
- The fluorinated pyrazolo-pyrimidine in exhibits superior thermal stability (higher melting point), likely due to strong intermolecular halogen bonding .
Key Challenges :
- The ethoxybenzyl group in the target compound may introduce steric hindrance during synthesis, reducing yield compared to simpler benzyl analogs.
Biological Activity
N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on existing research findings, including in vitro studies, molecular docking analyses, and antioxidant properties.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C23H28N2O3S
- IUPAC Name : this compound
- CAS Number : Pending
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidine have shown promising results against various cancer cell lines.
Case Study : A related compound demonstrated inhibition of cell proliferation in human colon cancer (HT29) and prostate cancer (DU145) cell lines through the MTT assay method. The IC50 values were comparable to established chemotherapeutic agents, suggesting potent anticancer activity .
2. Molecular Docking Studies
Molecular docking analyses have been conducted to predict the interaction of this compound with key protein targets involved in cancer progression:
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| EGFR | -9.5 | Strong interaction; potential inhibitor |
| VEGFR | -8.7 | Moderate interaction; angiogenesis inhibition |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies by targeting growth factor receptors .
3. Antioxidant Activity
Antioxidant properties are critical for compounds intended for therapeutic use due to their role in mitigating oxidative stress-related diseases.
Research Findings : In vitro assays have indicated that similar compounds exhibit significant free radical scavenging activity. For example:
| Assay Method | IC50 Value (µg/mL) | Comparison Standard |
|---|---|---|
| DPPH Scavenging | 25 | BHA (30) |
| ABTS Radical Scavenging | 15 | Trolox (20) |
These results highlight the potential of N-benzyl derivatives as antioxidants .
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action is hypothesized to involve inhibition of specific kinases involved in cell signaling pathways that regulate proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
